molecular formula C21H19NO3 B2682577 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one CAS No. 919033-77-5

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one

Cat. No.: B2682577
CAS No.: 919033-77-5
M. Wt: 333.387
InChI Key: LQJYJJFYWRRZMI-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Attachment of the Chromenone Structure: The chromenone moiety can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the quinoline and chromenone structures through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas, ethanol.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline and chromenone derivatives.

Scientific Research Applications

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydroisoquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
  • 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-pyran-4-one

Uniqueness

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is unique due to its specific combination of quinoline and chromenone moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, and improved pharmacokinetic properties.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-13-10-14(2)20-16(11-13)18(23)12-19(25-20)21(24)22-9-5-7-15-6-3-4-8-17(15)22/h3-4,6,8,10-12H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYJJFYWRRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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